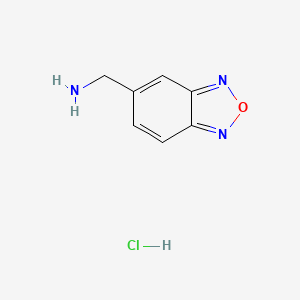

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

Description

Properties

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAQHHLKDBXSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approach to Benzoxadiazole Core

The benzoxadiazole ring is commonly synthesized by cyclization of o-aminophenol derivatives with nitroso or nitro precursors or by condensation with suitable carboxylic acid derivatives.

- A typical method involves treating 2-aminophenol derivatives with nitrous acid or nitrosating agents to form the benzoxadiazole ring via intramolecular cyclization.

- Reaction conditions vary but often use solvents such as ethanol, dioxane, or dimethylformamide at temperatures ranging from 20°C to 120°C to optimize yield and purity.

Introduction of the Methylamine Group at the 5-Position

The methylamine substituent can be introduced by:

- Halomethylation of the benzoxadiazole at the 5-position, followed by nucleophilic substitution with ammonia or an amine source.

- Direct reductive amination of a 5-formylbenzoxadiazole intermediate with ammonia or methylamine.

For example, a 5-formylbenzoxadiazole intermediate can be reacted with an excess of ammonia or methylamine under reductive amination conditions using sodium borohydride or catalytic hydrogenation to yield the 5-(aminomethyl)benzoxadiazole.

Conversion to Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step enhances the compound's stability and facilitates purification.

Detailed Synthetic Route Example

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 2-Aminophenol + nitrosating agent (e.g., NaNO2/HCl) | Cyclization to benzoxadiazole core | Solvent: ethanol; Temp: 20-80°C |

| 2 | Benzoxadiazole + formaldehyde + ammonium chloride | Formation of 5-(aminomethyl)benzoxadiazole via Mannich-type reaction | Control pH to avoid side reactions |

| 3 | Reduction with NaBH4 or catalytic hydrogenation | Reductive amination to convert intermediate to amine | Methanol solvent, room temp |

| 4 | Treatment with HCl gas or HCl in ethanol | Formation of hydrochloride salt | Precipitation and filtration for purification |

This route ensures high regioselectivity for substitution at the 5-position and good overall yield.

Alternative Synthetic Methods

Direct Amination via Halomethyl Derivatives

- Preparation of 5-(chloromethyl)benzoxadiazole followed by nucleophilic substitution with ammonia or methylamine.

- This method requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Research Findings and Optimization Notes

- Solvent choice (e.g., ethanol, methanol, DMF) significantly affects the yield and purity of the benzoxadiazole ring formation and subsequent amination steps.

- Reductive amination using sodium borohydride is preferred due to mild conditions and high selectivity.

- Formation of the hydrochloride salt improves compound stability and crystallinity, facilitating purification by recrystallization.

- Reaction temperatures between 20°C and 120°C allow for optimization of cyclization without decomposition.

- Acid addition salts can be prepared using various acids such as hydrochloric acid, hydrobromic acid, or methanesulfonic acid, but hydrochloride is most common due to ease of handling and stability.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Cyclization solvent | Ethanol, DMF, dioxane | Influences ring closure efficiency |

| Cyclization temperature | 20–120°C | Higher temps increase rate but risk decomposition |

| Amination reagent | Ammonia, methylamine | Determines amine substitution pattern |

| Reducing agent | Sodium borohydride, catalytic hydrogenation | Mild reduction, high selectivity |

| Salt formation | HCl in ethanol or ether | Enhances stability and crystallinity |

| Reaction time | 1–4 hours | Sufficient for completion without side reactions |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

Reduction: This compound can also be reduced using reducing agents to yield reduced forms of the molecule.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (2,1,3-benzoxadiazol-5-ylmethyl)amine hydrochloride as a scaffold for developing novel anticancer agents. Research indicates that derivatives of benzoxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT-29) with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrate that certain benzoxadiazole derivatives possess effective antibacterial and antifungal activities. For example, derivatives have shown significant inhibition against Gram-positive and Gram-negative bacterial strains as well as fungal pathogens like Candida albicans .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. Its derivatives are being studied for their ability to modulate neuropeptide Y receptors, which are implicated in various neurological disorders. This modulation could lead to therapeutic advancements in treating conditions such as anxiety and depression .

Fluorescent Probes

The compound's unique structural features allow it to function as a fluorescent probe in biological imaging. Benzoxadiazole derivatives are known for their strong fluorescence properties, making them suitable for tracking cellular processes in real-time under fluorescence microscopy . This application is particularly valuable in the study of cellular dynamics and drug delivery mechanisms.

Supramolecular Chemistry

In supramolecular chemistry, this compound serves as a building block for synthesizing complex molecular architectures. Its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking facilitates the formation of organized structures that can be utilized in drug delivery systems and nanotechnology applications .

Detection and Sensing Applications

The compound has potential applications in the development of sensors for detecting environmental pollutants and biological markers. Its fluorescent properties can be harnessed to create sensitive detection systems for hazardous substances or biomarkers associated with diseases . Research is ongoing to optimize these sensors for practical use in field applications.

Case Studies

Mechanism of Action

The mechanism of action of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride with five analogous compounds:

*Inferred from structural analysis; †Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Differences :

- Benzoxadiazole derivatives exhibit enhanced π-conjugation compared to oxadiazoles or benzimidazoles, influencing electronic properties and binding affinity .

- Benzimidazole-containing compounds (e.g., ) lack oxygen in the heterocycle, reducing polarity but increasing basicity .

Electron-withdrawing groups (e.g., 2-chlorophenyl in ) enhance stability and resonance effects .

Hydrogen-Bonding Capacity: The benzoxadiazole derivative has 2 donors and 3 acceptors, similar to oxadiazole analogs but distinct from benzimidazole derivatives (3 donors, 2 acceptors), impacting solubility and protein interactions .

Spectral Data Comparison:

- FT-IR : Benzimidazolamine () shows N-H stretches at 3429 cm⁻¹ and C=N at 1639 cm⁻¹. Benzoxadiazole analogs would exhibit similar N-H stretches but distinct C-O/C-N vibrations .

- ¹H-NMR : Methylamine protons in benzoxadiazole derivatives are expected near δ 4.9–5.0 ppm (cf. δ 4.94 ppm for benzimidazolamine in ) .

Pharmacological and Industrial Relevance

- Benzoxadiazole Core: Known for fluorescence properties and use in sensors, though its amine hydrochloride derivative’s bioactivity remains underexplored .

- Oxadiazole Derivatives : Widely studied as kinase inhibitors or antimicrobial agents. For example, [2-(3-benzyl-oxadiazol-5-yl)ethyl]amine HCl () may serve as a protease inhibitor lead .

- Benzimidazole Derivatives : Established in antiparasitic drugs (e.g., albendazole). The dihydrochloride salt in enhances solubility for oral formulations .

Biological Activity

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a candidate for applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H8ClN3O

- CAS Number : 1108713-69-4

- IUPAC Name : 2,1,3-benzoxadiazol-5-ylmethanamine; hydrochloride

The biological activity of this compound primarily involves its interaction with specific proteins, enzymes, and nucleic acids. The compound can alter the function and activity of these biomolecules through various mechanisms:

- Binding to Proteins : It can form non-covalent interactions with protein targets, potentially inhibiting or activating their function.

- Zinc Chelation : Similar compounds have been shown to act as zinc metallochaperones (ZMCs), which restore zinc binding to mutant p53 proteins, facilitating their proper folding and function .

1. Medicinal Chemistry

The compound is being explored for its potential in drug development due to its ability to interact with biological targets. Its structure allows for modifications that can enhance its pharmacological properties.

2. Fluorescent Probes

Due to its fluorescent properties, this compound serves as a probe in cellular biology studies. It is used to visualize and track cellular processes and specific biomolecules under fluorescence microscopy.

3. Anticancer Research

Research indicates that derivatives of benzoxadiazole compounds can reactivate mutant p53 proteins in cancer cells. This reactivation allows for the restoration of normal apoptotic functions and has been studied in various cancer models .

Case Studies

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds regarding their structural features and biological activities.

Q & A

Q. What are the recommended synthetic routes for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, and how can purity be optimized?

Synthesis typically involves functionalizing the benzoxadiazole core. For example, coupling a benzoxadiazole derivative with a methylamine precursor via nucleophilic substitution or reductive amination. Key steps include:

- Using benzoxadiazole-5-carboxylic acid (CAS 19155-88-5) as a precursor, followed by conversion to the methyl ester and subsequent aminolysis .

- Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials or byproducts .

- Purity validation using HPLC with UV detection (λ = 254 nm) and comparison to reference standards.

Q. How can the structural integrity of this compound be confirmed experimentally?

- X-ray crystallography : Resolve the crystal structure to confirm the benzoxadiazole core and amine hydrochloride moiety. Monoclinic systems (e.g., P2₁/n space group) are common for similar compounds, with lattice parameters such as a = 9.44 Å, b = 3.74 Å, and β = 101.67° .

- NMR spectroscopy : Look for characteristic signals, e.g., a singlet at δ 7.8–8.2 ppm (aromatic protons on benzoxadiazole) and a triplet at δ 3.5–4.0 ppm (CH₂-NH₂) in DMSO-d₆ .

- Mass spectrometry : Confirm the molecular ion peak at m/z 196.04 (M+H⁺ for C₇H₇ClN₃O).

Advanced Research Questions

Q. What factors influence the thermal stability of this compound, and how can decomposition pathways be analyzed?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for amine hydrochlorides). Compare to methylamine hydrochloride, which shows vapor–solid equilibrium pressures of ~0.1 kPa at 150°C .

- Kinetic studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (~150–200 kJ/mol for similar compounds). Decomposition may release HCl, forming benzoxadiazole derivatives as residues.

Q. How does the electron-deficient benzoxadiazole core affect reactivity in cross-coupling reactions?

- The benzoxadiazole moiety acts as an electron-withdrawing group, enhancing reactivity in:

- Buchwald-Hartwig aminations : Use Pd(OAc)₂/Xantphos catalysts with K₃PO₄ base in toluene at 110°C for aryl–N bond formation .

- Suzuki-Miyaura couplings : Optimize with PdCl₂(dppf) and Na₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor for byproducts via LC-MS .

Q. What role does this compound play in coordination chemistry?

- The amine group can act as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺), forming complexes with potential catalytic or magnetic properties.

- Example : React with CuCl₂ in ethanol to form a green precipitate. Characterize using UV-Vis (d-d transitions at ~600–800 nm) and EPR spectroscopy (g ≈ 2.1 for square-planar geometry) .

Q. How can solid-state properties (e.g., dielectric behavior) be exploited for materials science applications?

- Dielectric switching : Similar to bis(2-chloroethyl)amine hydrochloride, the compound may exhibit reversible polarization under electric fields due to proton displacement in the crystal lattice. Measure using impedance spectroscopy (frequency range: 10 Hz–1 MHz) .

- Phase transitions : Monitor via differential scanning calorimetry (DSC) for endothermic peaks near 150–170°C, correlating with structural rearrangements .

Methodological Considerations

- Contradiction handling : If spectral data (e.g., NMR) conflicts with computational predictions, re-examine solvent effects or tautomeric forms .

- Safety protocols : Handle HCl byproducts in a fume hood, and avoid prolonged exposure to benzoxadiazole derivatives due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.